molecular formula C10H10O3 B1209478 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene CAS No. 75947-54-5

1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1209478
CAS No.: 75947-54-5
M. Wt: 178.18 g/mol
InChI Key: XDSJRQRRQDAPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene is a member of tetralins and an epoxide. It has a role as a mouse metabolite.
1, 2-Dihydroxy-3, 4-epoxy-1, 2, 3, 4-tetrahydronaphthalene belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 1, 2-Dihydroxy-3, 4-epoxy-1, 2, 3, 4-tetrahydronaphthalene is soluble (in water) and a very weakly acidic compound (based on its pKa).

Scientific Research Applications

Environmental Pollution and Carcinogenesis Research

1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene is a model compound for the carcinogenic metabolites of polycyclic aromatic hydrocarbons, which are environmental pollutants potentially involved in several human cancers. Studies on its hydrolysis and product distribution provide insights into the behavior of these carcinogens (Lee & Fisher, 1997).

Molecular Structure and Metabolism Analysis

The compound's molecular structure has been determined using X-ray crystallographic techniques, aiding in understanding its role as a urinary metabolite of naphthalene and its similarity to metabolites of carcinogenic polyaromatic hydrocarbons (Klein & Stevens, 1984). Additionally, its metabolism in rats has been studied, providing insights into the bioconversion of polycyclic compounds and potential pathways in human metabolism (Sims, 1965).

Chemical Synthesis and Applications

Research into the synthesis of diastereoisomers and enantiomers of related compounds provides a foundation for developing new synthetic methods in chemistry (Akhtar & Boyd, 1979). This includes the application of the compound in asymmetric synthesis, demonstrating its utility in creating chiral compounds with potential applications in pharmaceuticals and materials science (Orsini & Rinaldi, 1997).

Bacterial Metabolism and Oxidation Studies

The compound's role in bacterial metabolism and oxidation processes has been explored, providing valuable information on environmental degradation processes and potential bioremediation strategies (Torok et al., 1995).

Properties

CAS No.

75947-54-5

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1a,2,3,7b-tetrahydronaphtho[3,4-b]oxirene-2,3-diol

InChI

InChI=1S/C10H10O3/c11-7-5-3-1-2-4-6(5)9-10(13-9)8(7)12/h1-4,7-12H

InChI Key

XDSJRQRRQDAPNL-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C(O3)C(C(C2=C1)O)O

Canonical SMILES

C1=CC=C2C3C(O3)C(C(C2=C1)O)O

75947-54-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene

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